molecular formula C2Br2F2 B7805968 (E/Z)-1,2-Dibromo-1,2-difluoroethylene

(E/Z)-1,2-Dibromo-1,2-difluoroethylene

Cat. No.: B7805968
M. Wt: 221.83 g/mol
InChI Key: HATFLOWGZBUEIE-OWOJBTEDSA-N
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Description

(E/Z)-1,2-Dibromo-1,2-difluoroethylene is an organic compound characterized by the presence of both bromine and fluorine atoms attached to a carbon-carbon double bond. This compound exhibits geometric isomerism, existing in two distinct forms: the E-isomer and the Z-isomer. The E/Z notation is derived from the German words “entgegen” (opposite) and “zusammen” (together), indicating the relative positions of the substituents around the double bond.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E/Z)-1,2-Dibromo-1,2-difluoroethylene typically involves the halogenation of 1,2-difluoroethylene. This process can be carried out using bromine (Br2) under controlled conditions to ensure the formation of the desired isomers. The reaction is usually conducted in an inert solvent such as carbon tetrachloride (CCl4) at low temperatures to prevent side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yields and purity of the desired isomers. The separation of E and Z isomers can be achieved through techniques such as fractional distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions: (E/Z)-1,2-Dibromo-1,2-difluoroethylene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as hydroxide ions (OH-) or amines (NH2-).

    Addition Reactions: The compound can participate in addition reactions with hydrogen halides (HX) or halogens (X2) to form dihaloalkanes.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form fluoroalkenes.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Addition: Hydrogen bromide (HBr) or chlorine (Cl2) in the presence of a catalyst.

    Elimination: Strong bases such as potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products:

    Substitution: Formation of 1,2-difluoroethylene derivatives.

    Addition: Formation of 1,2-dibromo-1,2-difluoroethane.

    Elimination: Formation of 1,2-difluoroethylene.

Scientific Research Applications

(E/Z)-1,2-Dibromo-1,2-difluoroethylene has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce bromine and fluorine atoms into target molecules.

    Biology: Studied for its potential effects on biological systems, particularly in the context of halogenated compounds.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly those requiring halogenated intermediates.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of (E/Z)-1,2-Dibromo-1,2-difluoroethylene involves its interaction with various molecular targets. The presence of bromine and fluorine atoms can influence the compound’s reactivity and interactions with enzymes, receptors, and other biomolecules. The pathways involved may include halogen bonding, hydrogen bonding, and van der Waals interactions, which can affect the compound’s biological activity and efficacy.

Comparison with Similar Compounds

    1,2-Dibromoethylene: Lacks fluorine atoms, resulting in different reactivity and applications.

    1,2-Difluoroethylene: Lacks bromine atoms, leading to distinct chemical properties.

    1-Bromo-2-fluoroethylene: Contains only one bromine and one fluorine atom, offering a different balance of reactivity.

Uniqueness: (E/Z)-1,2-Dibromo-1,2-difluoroethylene is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical and physical properties. This dual halogenation allows for versatile reactivity and a wide range of applications in various fields.

Properties

IUPAC Name

(E)-1,2-dibromo-1,2-difluoroethene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2Br2F2/c3-1(5)2(4)6/b2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HATFLOWGZBUEIE-OWOJBTEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(F)Br)(F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C(/F)\Br)(\F)/Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2Br2F2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

359-21-7
Record name 1,2-Dibromodifluoroethylene
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